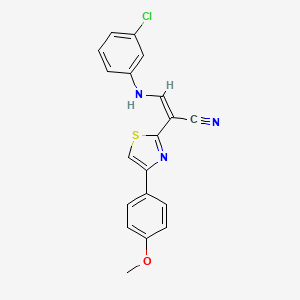
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile” is a chemical compound with the molecular formula C19H14ClN3OS and a molecular weight of 367.851. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are general methods for synthesizing similar thiazole derivatives2. For instance, one method involves a one-pot three-component synthesis using 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial AcOH as a catalyst3.Molecular Structure Analysis
The molecular structure of this compound was confirmed by its physicochemical properties and spectroanalytical data4. However, the specific details about the molecular structure of this compound are not available in the retrieved information.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been studied for their reactivity5.Physical And Chemical Properties Analysis
This compound has a molecular weight of 367.851. Unfortunately, the specific physical and chemical properties of this compound are not available in the retrieved information.Aplicaciones Científicas De Investigación
Chlorophenols and Environmental Remediation
Research into chlorophenols, which are structurally related to the chlorophenyl part of the compound, has been significant due to their widespread use and environmental impact. Studies on "Degradation of Chlorinated Phenols by Zero Valent Iron and Bimetals of Iron" explore efficient methods for the dechlorination and removal of chlorophenols from the environment, highlighting the potential for environmental remediation technologies (Gunawardana, Singhal, & Swedlund, 2011).
Acrylamide in Food Science
The component acrylonitrile in the compound is structurally related to acrylamide, a substance formed in food during high-temperature cooking processes. Studies like "Chemistry, biochemistry, and safety of acrylamide. A review" provide comprehensive insights into the formation, analysis, and mitigation strategies of acrylamide in food, underscoring its significance in food safety and public health (Friedman, 2003).
Pharmaceutical Applications of Thiazol Derivatives
The thiazol component of the compound is of particular interest in pharmaceutical research due to its presence in a wide range of biologically active molecules. "The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles" review highlights the chemical and biological properties of thiazol derivatives, including their application in developing new therapeutic agents with activities such as anti-inflammatory and antioxidant properties (Abdurakhmanova et al., 2018).
Environmental Estrogens and Endocrine Disruptors
Methoxychlor, related to the methoxyphenyl group, is an example of an environmental estrogen. Studies on methoxychlor, such as "Methoxychlor as a model for environmental estrogens," explore its proestrogenic activity and effects on fertility and development, highlighting concerns over endocrine disruptors in the environment (Cummings, 1997).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the retrieved information. However, it’s important to note that this compound is not intended for human or veterinary use and is available for research use only1.
Direcciones Futuras
While the future directions for this specific compound are not mentioned in the retrieved information, compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been the subject of considerable interest for designing new antitumor agents3. This suggests that there could be potential for further research into the therapeutic applications of this compound.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, further research and analysis would be required.
Propiedades
IUPAC Name |
(Z)-3-(3-chloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-24-17-7-5-13(6-8-17)18-12-25-19(23-18)14(10-21)11-22-16-4-2-3-15(20)9-16/h2-9,11-12,22H,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOMTMWRWTOMC-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

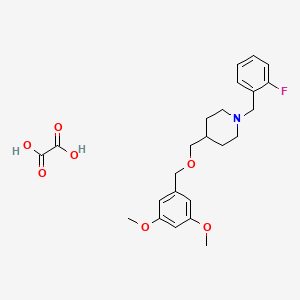
![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)
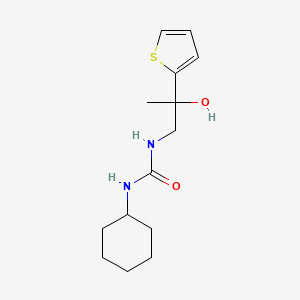
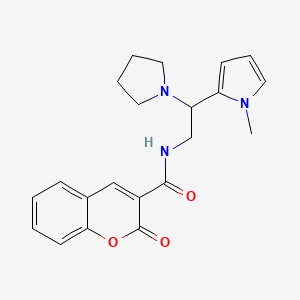

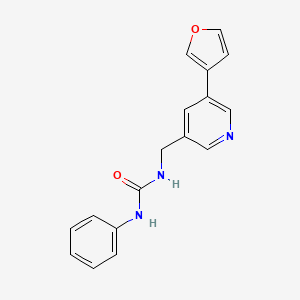
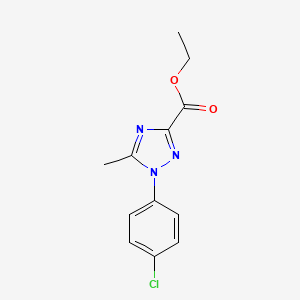
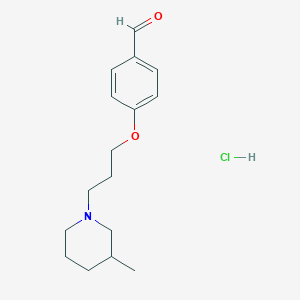
![2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2733966.png)
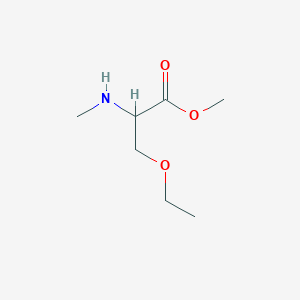
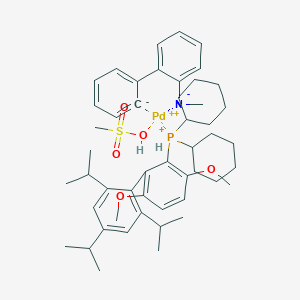
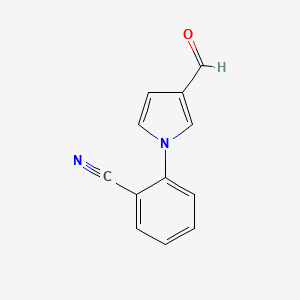
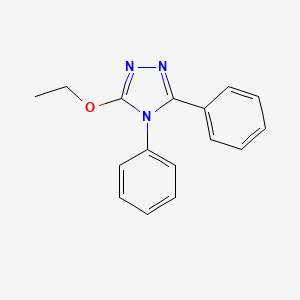
![7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733972.png)